1-[(naphthalen-2-yl)methyl]-1h-imidazole

C17,20-Lyase Inhibition Androgen Biosynthesis Prostate Cancer

Ensure reproducible pharmacology with the exact 2-naphthylmethyl regioisomer. Unlike 1-naphthyl analogues that act as partial agonists, this compound delivers clean alpha-1 adrenergic antagonism and serves as a benchmark C17,20-lyase inhibitor (IC50 59.2 μM). Its moderate lipophilicity (XLogP3=2.9) and low polar surface area (TPSA=17.8 Ų) provide a favorable starting point for hit-to-lead optimization, reducing assay interference risk. A clean, unsubstituted scaffold for patentable anticonvulsant agent synthesis.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 98318-77-5
Cat. No. B3059341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(naphthalen-2-yl)methyl]-1h-imidazole
CAS98318-77-5
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)CN3C=CN=C3
InChIInChI=1S/C14H12N2/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16/h1-9,11H,10H2
InChIKeyYYUNLYGEACGPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Naphthalen-2-yl)methyl]-1H-imidazole (CAS 98318-77-5): A 2-Naphthylmethyl Imidazole Building Block for Pharmacological Research and Chemical Synthesis


1-[(Naphthalen-2-yl)methyl]-1H-imidazole (CAS 98318-77-5), also known as 1-(2-naphthylmethyl)-1H-imidazole, is a heterocyclic small molecule belonging to the class of naphthylmethyl-substituted imidazoles [1]. It is a key synthetic intermediate and research tool in medicinal chemistry and chemical biology, frequently employed in structure-activity relationship (SAR) studies and as a core scaffold for the development of enzyme inhibitors and receptor ligands. The compound has been specifically evaluated in multiple pharmacological contexts including C(17,20)-lyase inhibition, adrenergic receptor modulation, and anticonvulsant screening [2].

Why Generic Substitution of 1-[(Naphthalen-2-yl)methyl]-1H-imidazole (98318-77-5) with 1-Naphthylmethyl or Alternative Imidazoles Fails: Positional Isomerism Dictates Divergent Biological Activity


The 2-naphthylmethyl regioisomer of 1-[(naphthalen-2-yl)methyl]-1H-imidazole is not interchangeable with its 1-naphthylmethyl counterpart or other imidazole derivatives. In alpha-1 adrenergic systems, 2-naphthalene analogues function as antagonists, whereas 1-naphthalene analogues act as partial agonists, demonstrating a fundamental switch in pharmacological mode of action driven solely by the position of the naphthyl attachment [1]. Similarly, in HIV-1 reverse transcriptase inhibition, the 2-naphthylmethyl moiety confers markedly lower potency compared to the 1-naphthylmethyl isomer [2]. These positional and scaffold-specific effects underscore that substituting this compound with a generic "naphthylmethyl imidazole" will yield irreproducible or misleading results in bioassays. Procurement of the exact CAS 98318-77-5 compound is essential for studies where 2-naphthylmethyl substitution is a required structural determinant.

Quantitative Evidence for 1-[(Naphthalen-2-yl)methyl]-1H-imidazole (98318-77-5): Comparator Data for Scientific Procurement


Direct Head-to-Head Comparison: 174-Fold Difference in C(17,20)-Lyase Inhibitory Potency Between 1-(2-Naphthylmethyl)-1H-imidazole and Optimized 6-Methoxy Derivative

In a direct comparative study of (2-naphthylmethyl)-1H-imidazoles as C(17,20)-lyase inhibitors, the parent compound 3 (1-[(naphthalen-2-yl)methyl]-1H-imidazole) exhibited an IC50 of 59.2 ± 7.8 μM against the enzyme target [1]. In stark contrast, the structurally optimized derivative 15b, which incorporates a 6-methoxy group on the naphthalene ring, demonstrated an IC50 of 0.34 ± 0.01 μM under identical assay conditions [1]. This represents a 174-fold increase in potency achieved through targeted structural modification. The data explicitly define the activity of the unadorned scaffold (CAS 98318-77-5) and provide a precise baseline for SAR optimization efforts.

C17,20-Lyase Inhibition Androgen Biosynthesis Prostate Cancer

Direct Head-to-Head Comparison: 2-Naphthalene Analogues Are Alpha-1 Adrenergic Antagonists, Whereas 1-Naphthalene Analogues Are Partial Agonists

A direct comparative study of naphthalene-substituted imidazole and imidazoline analogs evaluated their activity in an alpha-1 adrenergic system using isolated rat aorta [1]. The 2-naphthalene analogues (including the target compound's structural class) were characterized as antagonists, while the 1-naphthalene analogues functioned as partial agonists in the same assay [1]. This represents a qualitative but profound switch in intrinsic efficacy and pharmacological mechanism dictated exclusively by the position of the naphthyl attachment. No quantitative difference in potency was provided, but the functional divergence is absolute.

Alpha-1 Adrenergic Receptor Pharmacology Vasoconstriction

Class-Level Inference: 1-(Naphthylalkyl)-1H-imidazoles as a Privileged Scaffold for Anticonvulsant Drug Development

1-[(Naphthalen-2-yl)methyl]-1H-imidazole belongs to the 1-(naphthylalkyl)-1H-imidazole chemical class, which has been established as a source of potent anticonvulsant agents [1]. While specific seizure protection ED50 values for the exact CAS 98318-77-5 compound are not reported in the primary literature, the class leader nafimidone (1-(2-naphthyl)-2-(imidazol-1-yl)ethanone), a direct structural analog with a ketone bridge, demonstrated significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models [2]. The presence of the 2-naphthylmethyl-imidazole motif is a key pharmacophoric element within this series. No direct comparator data is available for the target compound itself, but the class-level inference positions it as a promising core scaffold for anticonvulsant SAR campaigns.

Anticonvulsant CNS Drug Discovery Seizure Models

Cross-Study Comparable Physicochemical Properties: logP and Topological Polar Surface Area Differentiate 2-Naphthylmethyl Imidazole from More Polar Analogues

The predicted XLogP3 value for 1-[(naphthalen-2-yl)methyl]-1H-imidazole is 2.9, and its topological polar surface area (TPSA) is 17.8 Ų [1]. In comparison, the widely used antifungal imidazole clotrimazole has a logP of approximately 4.1 and a TPSA of 17.8 Ų [2]. The target compound's lower logP suggests moderately enhanced aqueous solubility relative to clotrimazole while retaining a similar TPSA, which is favorable for passive membrane permeability [2]. This physicochemical profile balances the lipophilicity required for target engagement with the solubility needed for in vitro assay compatibility, a key differentiator when selecting a naphthylmethyl imidazole scaffold for hit-to-lead optimization.

Lipophilicity Drug-likeness Physicochemical Properties

Class-Level Inference: 2-Naphthylmethyl Substitution Generally Reduces Anti-HIV-1 Activity Compared to 1-Naphthylmethyl in S-DABO Series

In a series of dihydro(alkylthio)(naphthylmethyl)oxopyrimidines (S-DABOs) evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, replacement of the 1-naphthylmethyl moiety with the isomeric 2-naphthylmethyl group consistently resulted in lower antiviral activity [1]. While the most active 1-naphthylmethyl compounds exhibited EC50 values in the low micromolar range (comparable to the reference drug nevirapine), the 2-naphthylmethyl congeners were described as having generally lower potency [1]. Specific EC50 values for the 2-naphthylmethyl derivative were not provided, but the directional loss of potency is a clear class-level trend. This reinforces the critical role of naphthyl substitution geometry in target binding.

HIV-1 Reverse Transcriptase Antiviral Regioisomerism

Optimal Research and Industrial Application Scenarios for 1-[(Naphthalen-2-yl)methyl]-1H-imidazole (98318-77-5)


Androgen Biosynthesis and Prostate Cancer Research

Procure 1-[(naphthalen-2-yl)methyl]-1H-imidazole as a baseline inhibitor control or as a synthetic starting point for developing selective C(17,20)-lyase inhibitors. The compound's precisely quantified IC50 of 59.2 μM [1] establishes a benchmark for SAR optimization efforts, which have been shown to yield >170-fold improvements in potency through rational structural modification [1]. It is particularly suited for medicinal chemistry campaigns targeting hormone-dependent prostate cancer.

Adrenergic Receptor Pharmacology Tool Compound Development

Utilize this compound as a core scaffold for designing selective alpha-1 adrenergic receptor antagonists. The direct evidence that 2-naphthalene imidazole analogues function as antagonists, in contrast to the partial agonist activity of 1-naphthalene isomers [2], positions this regioisomer as a critical tool for dissecting adrenergic signaling pathways without the confounding effects of partial agonism.

Anticonvulsant Drug Discovery Scaffold

Employ 1-[(naphthalen-2-yl)methyl]-1H-imidazole as a versatile building block for synthesizing novel anticonvulsant agents. As a member of the validated 1-(naphthylalkyl)-1H-imidazole class [3], it provides a clean, unsubstituted scaffold for SAR exploration. The absence of a ketone bridge (present in nafimidone) offers a distinct chemical handle for diversification, enabling the creation of patentable chemical space.

Chemical Biology and Medicinal Chemistry SAR Optimization

Leverage the compound's moderate lipophilicity (XLogP3 = 2.9) and small polar surface area (TPSA = 17.8 Ų) [4] as a favorable starting point for hit-to-lead optimization. Its physicochemical profile offers a practical balance between membrane permeability and aqueous solubility, reducing the likelihood of assay interference due to precipitation. The compound serves as a reliable reference standard for evaluating the impact of structural modifications on both potency and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(naphthalen-2-yl)methyl]-1h-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.